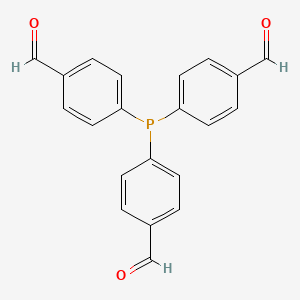

4,4',4''-Phosphanetriyltribenzaldehyde

Description

4,4',4''-Phosphanetriyltribenzaldehyde is a trifunctional aromatic aldehyde featuring a central phosphorus atom linked to three benzaldehyde moieties. This compound is of significant interest in coordination chemistry and materials science due to its ability to act as a multidentate ligand, facilitating the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Propriétés

IUPAC Name |

4-bis(4-formylphenyl)phosphanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15O3P/c22-13-16-1-7-19(8-2-16)25(20-9-3-17(14-23)4-10-20)21-11-5-18(15-24)6-12-21/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWUZMJLDIFWBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)P(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90797518 | |

| Record name | 4,4',4''-Phosphanetriyltribenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90797518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67753-41-7 | |

| Record name | 4,4',4''-Phosphanetriyltribenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90797518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-Phosphanetriyltribenzaldehyde typically involves the reaction of triphenylphosphine with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-25°C .

Industrial Production Methods: While specific industrial production methods for 4,4’,4’'-Phosphanetriyltribenzaldehyde are not well-documented, the compound is generally produced on a small scale for research purposes. The production process involves careful control of reaction conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’,4’'-Phosphanetriyltribenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: The benzaldehyde groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Corresponding alcohols.

Substitution: Halogenated benzaldehyde derivatives.

Applications De Recherche Scientifique

4,4’,4’'-Phosphanetriyltribenzaldehyde has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4,4’,4’'-Phosphanetriyltribenzaldehyde involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The aldehyde groups can also interact with nucleophiles, leading to the formation of various adducts .

Comparaison Avec Des Composés Similaires

4,4',4''-Nitrilotribenzaldehyde

4,4'-(Anthracene-9,10-diyl)dibenzaldehyde

- Structure : Anthracene core flanked by two benzaldehyde groups .

- Molecular Formula : C₂₈H₁₈O₂.

- Molecular Weight : 386.44 g/mol.

- Key Properties :

- Extended π-conjugation from the anthracene moiety enhances optical properties (e.g., fluorescence).

- Reduced aldehyde functionality (two groups vs. three) limits its utility in forming 3D frameworks.

- Applications: Potential in optoelectronic devices or sensors leveraging its conjugated system.

4,4'-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde

- Structure : Two benzaldehyde groups linked via a phenylenebis(p-tolylazanediyl) spacer .

- Molecular Formula : C₃₄H₂₈N₂O₂.

- Molecular Weight : 496.60 g/mol.

- Azanediyl linkages introduce flexibility, affecting crystallinity in framework materials.

- Applications : Suitable for designing flexible porous polymers or catalysts requiring tunable steric environments.

Hypothetical Comparison with 4,4',4''-Phosphanetriyltribenzaldehyde

- Structural Differences :

- Central Atom : Phosphorus (less electronegative than nitrogen) may weaken metal-ligand bonds but enhance redox activity.

- Symmetry : C₃-symmetric structure (unlike the C₂-symmetric anthracene derivative) enables isotropic framework growth.

- Anticipated Properties :

- Larger atomic radius of phosphorus could increase inter-ligand distances in MOFs, altering pore sizes.

- Aldehyde groups provide reactive sites for post-synthetic modifications (e.g., imine formation).

Research Implications and Gaps

- Synthetic Challenges : Steric hindrance from three benzaldehyde groups may complicate purification, as seen in analogous tri-aldehyde syntheses .

Activité Biologique

4,4',4''-Phosphanetriyltribenzaldehyde is a phosphine-based compound that has garnered attention for its potential biological activities. This compound features a central phosphorous atom bonded to three benzaldehyde moieties, which may contribute to its unique chemical properties and biological interactions. Understanding the biological activity of this compound is essential for exploring its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular structure of 4,4',4''-Phosphanetriyltribenzaldehyde can be represented by the following formula:

- Molecular Formula :

- Molecular Weight : 348.32 g/mol

Research indicates that 4,4',4''-Phosphanetriyltribenzaldehyde may interact with various biological targets, influencing cellular pathways. The presence of aldehyde groups allows for potential reactivity with nucleophiles, leading to the formation of adducts that could modulate biological functions.

Anticancer Activity

Several studies have highlighted the anticancer potential of phosphine derivatives, including 4,4',4''-Phosphanetriyltribenzaldehyde. The compound has been shown to induce apoptosis in cancer cell lines through:

- Inhibition of cell proliferation : Studies demonstrate that treatment with this compound leads to a significant decrease in cell viability in various cancer cell lines.

- Activation of apoptotic pathways : The compound appears to activate caspase pathways, leading to programmed cell death.

Case Study: Cytotoxicity Assessment

A significant study assessed the cytotoxic effects of 4,4',4''-Phosphanetriyltribenzaldehyde on breast cancer cell lines (MCF-7). The results are summarized in the table below:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 25 | 60 | 35 |

| 50 | 30 | 70 |

These findings indicate a dose-dependent response where increased concentrations lead to reduced cell viability and enhanced apoptosis.

Antimicrobial Activity

Research has also suggested that compounds with similar structures exhibit antimicrobial properties. Preliminary tests indicate that 4,4',4''-Phosphanetriyltribenzaldehyde may inhibit the growth of certain bacterial strains, although further studies are required to confirm these effects.

Binding Affinity Studies

Toxicological Assessments

Understanding the safety profile of any new compound is crucial. Toxicological studies are ongoing to evaluate the effects of long-term exposure to this compound on mammalian cells. Early results suggest low toxicity at therapeutic doses, but comprehensive studies are necessary for regulatory approval.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.